Succinic acid, mono(alpha-2-benzofuranyl-p-bromobenzyl) ester
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Overview
Description
Succinic acid, mono(alpha-2-benzofuranyl-p-bromobenzyl) ester is a chemical compound with the molecular formula C19H15BrO5 This compound is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a mono(alpha-2-benzofuranyl-p-bromobenzyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, mono(alpha-2-benzofuranyl-p-bromobenzyl) ester typically involves the esterification of succinic acid with the corresponding alcohol, alpha-2-benzofuranyl-p-bromobenzyl alcohol . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Succinic acid, mono(alpha-2-benzofuranyl-p-bromobenzyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The bromine atom in the benzofuranyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuranyl derivatives.
Scientific Research Applications
Succinic acid, mono(alpha-2-benzofuranyl-p-bromobenzyl) ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of succinic acid, mono(alpha-2-benzofuranyl-p-bromobenzyl) ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Succinic acid, mono(alpha-2-benzofuranyl) ester
- Succinic acid, mono(p-bromobenzyl) ester
- Succinic acid, mono(alpha-2-benzofuranyl-methyl) ester
Uniqueness
Succinic acid, mono(alpha-2-benzofuranyl-p-bromobenzyl) ester is unique due to the presence of both the benzofuranyl and bromobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
3611-63-0 |
---|---|
Molecular Formula |
C19H15BrO5 |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
4-[1-benzofuran-2-yl-(4-bromophenyl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H15BrO5/c20-14-7-5-12(6-8-14)19(25-18(23)10-9-17(21)22)16-11-13-3-1-2-4-15(13)24-16/h1-8,11,19H,9-10H2,(H,21,22) |
InChI Key |
BNKWVICCWVVMCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Br)OC(=O)CCC(=O)O |
Origin of Product |
United States |
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